molecular formula C14H13ClN4O3 B8521975 ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate

ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate

Cat. No.: B8521975
M. Wt: 320.73 g/mol
InChI Key: DNIDOAHRLVIZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furo[2,3-c]pyridine core with a pyrazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-chlorofuro[2,3-c]pyridine and ethyl acetate. The process involves:

    Nitration: Introduction of a nitro group to the furo[2,3-c]pyridine core.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

    Esterification: Introduction of the ethyl acetate group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, potassium fluoride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical research.

Scientific Research Applications

Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
  • 7-aminofuro[2,3-c]pyridine inhibitors

Uniqueness

Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate

InChI

InChI=1S/C14H13ClN4O3/c1-2-21-12(20)7-19-6-8(4-18-19)10-5-17-14(16)13-9(10)3-11(15)22-13/h3-6H,2,7H2,1H3,(H2,16,17)

InChI Key

DNIDOAHRLVIZJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.